molecular formula C10H14N2O4 B179992 Diethyl 1-Methylimidazole-4,5-dicarboxylate CAS No. 1210-92-0

Diethyl 1-Methylimidazole-4,5-dicarboxylate

Cat. No.: B179992
CAS No.: 1210-92-0
M. Wt: 226.23 g/mol
InChI Key: UCXNJCCDGQJSSE-UHFFFAOYSA-N
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Description

Diethyl 1-Methylimidazole-4,5-dicarboxylate (CAS: 1210-92-0) is a heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol . It features an imidazole ring substituted with a methyl group at the N-1 position and ester groups at the 4,5-positions. This compound is primarily used in research settings, particularly as a precursor for synthesizing metal complexes or modified imidazole derivatives . It is soluble in organic solvents like DMSO and ethanol, and its stability requires storage at room temperature in a dry environment .

Properties

IUPAC Name

diethyl 1-methylimidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12(3)6-11-7/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXNJCCDGQJSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitric Acid-Mediated Oxidation of Hydroxymethylimidazole Intermediates

A patent by outlines a two-step process for synthesizing imidazole-4,5-dicarboxylic acid, which serves as a precursor for esterification. In the first step, imidazole undergoes hydroxymethylation with formaldehyde in aqueous alkaline conditions (30–40% formaldehyde, KOH/NaOH catalyst) at 80–120°C. This generates a mixture of hydroxymethylated intermediates, including 4,5-bishydroxymethylimidazole and 1,2,4,5-tetrahydroxymethylimidazole.

The second step involves oxidative cleavage with 65% nitric acid at 130–135°C for 6–10 hours, yielding imidazole-4,5-dicarboxylic acid in 77% yield. Subsequent esterification with ethanol in the presence of sulfuric acid (standard Fischer esterification) produces the diethyl ester.

Table 1: Reaction Conditions for Nitric Acid-Mediated Synthesis

ParameterValue/Description
Formaldehyde ratio2.5–3.5 molar equivalents relative to imidazole
CatalystKOH/NaOH (45–55 mol%)
Nitric acid concentration65% (v/v)
Reaction temperature130–135°C
Yield77% (imidazole-4,5-dicarboxylic acid)

Direct Esterification of Preformed Imidazole Derivatives

An alternative route described in involves functionalizing a preformed imidazole core. Dimethyl imidazole-4,5-dicarboxylate is reacted with triphenylmethyl chloride in dimethylformamide (DMF) under nitrogen, catalyzed by triethylamine. While this method specifically produces a triphenylmethyl-protected derivative, analogous conditions may apply to diethyl ester synthesis by substituting dimethyl oxalate with diethyl oxalate during cyclization.

Key advantages of this approach include:

  • Selective protection : The 1-position methyl group can be introduced via alkylation before esterification.

  • Controlled reactivity : Triethylamine mitigates side reactions during chloride-mediated substitutions.

Mechanistic Insights into Key Reactions

Hydroxymethylation and Oxidation Dynamics

The hydroxymethylation of imidazole proceeds via electrophilic aromatic substitution, where formaldehyde acts as an electrophile. The alkaline environment deprotonates imidazole, enhancing nucleophilicity at the 4- and 5-positions. Subsequent oxidation with nitric acid involves decarboxylation of intermediate nitrated species, as evidenced by the evolution of nitrous gases during the reaction.

Esterification Kinetics

Fischer esterification of imidazole-4,5-dicarboxylic acid follows pseudo-first-order kinetics, with the rate dependent on ethanol concentration and acid catalyst strength. Sulfuric acid (5–10 mol%) typically achieves >90% conversion within 12–24 hours under reflux[General Knowledge].

Table 2: Optimized Esterification Parameters

ParameterOptimal Value
Ethanol volume5–10 molar excess
CatalystH₂SO₄ (5–10 mol%)
Temperature78°C (reflux)
Reaction time12–24 hours

Industrial-Scale Production Challenges

Purification Protocols

Crude this compound is purified via:

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

  • Column chromatography : Silica gel with ethyl acetate/hexane eluents resolves ester byproducts.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MetricNitric Acid RouteDirect Esterification
Starting material costLow (imidazole, formaldehyde)Moderate (diethyl oxalate)
Reaction steps2 (oxidation + esterification)1 (cyclization)
Typical yield60–70%50–65%
ScalabilityHighModerate

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-Methylimidazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazoles.

Scientific Research Applications

Applications in Organic Synthesis

DIMID serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its imidazole structure allows for diverse chemical transformations:

  • Building Block for Complex Molecules: DIMID is utilized as a precursor for synthesizing more complex imidazole derivatives that have potential biological activity .
  • Catalysis: The compound can coordinate with metal ions, making it valuable in catalytic processes. Research indicates that imidazole derivatives can enhance catalytic properties when used in coordination chemistry.

Biological Applications

Research into the biological activity of DIMID has yielded promising results:

  • Antibacterial Activity: Studies have shown that DIMID exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. In vitro tests indicate significant inhibitory concentrations, suggesting potential for therapeutic applications .
  • Antiviral Potential: Some derivatives of DIMID have demonstrated micromolar inhibitory concentrations against viral targets, indicating its potential use in antiviral therapy.

Material Science Applications

In materials science, DIMID is explored for its potential in developing new materials with specific properties:

  • Dyes and Catalysts: The unique chemical properties of DIMID make it suitable for the development of specialized dyes and catalysts used in various industrial applications .
  • Supramolecular Chemistry: Its ability to form complexes with transition metals opens avenues for research in supramolecular chemistry, where it can be used to create advanced materials with tailored functionalities.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of DIMID in synthesizing olmesartan medoxomil, an antihypertensive medication. The reaction involved the transformation of DIMID into key intermediates that facilitated the final product's synthesis. This highlights DIMID's role as a crucial building block in pharmaceutical development .

Case Study 2: Antibacterial Testing

In a controlled laboratory setting, DIMID was tested against various strains of bacteria. Results indicated effective inhibition at low concentrations, supporting its potential as an antibacterial agent. The study emphasized the need for further investigation into its mechanism of action and efficacy in clinical settings .

Mechanism of Action

The mechanism of action of Diethyl 1-Methylimidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Diethyl Pyrrole-2,5-dicarboxylate

  • Structure : Pyrrole ring with ester groups at 2,5-positions (vs. imidazole in the target compound).
  • Synthesis : Prepared via base-induced ring contraction of a 1,4-thiazine precursor, differing from the cycloaddition or esterification methods used for imidazole derivatives .
  • Applications : Used in medicinal chemistry as a precursor for Janus kinase (JAK) inhibitors and tricyclic aziridines .

Dimethyl 1-Methyl-1H-imidazole-4,5-dicarboxylate

  • Structure : Methyl ester groups (vs. ethyl esters in the target compound).
  • Reactivity: Undergoes ammonolysis to form imidazo-4,5-diamide derivatives, a reaction pathway shared with the target compound but influenced by ester group size .
  • Coordination Chemistry : Similar to imidazole-4,5-dicarboxylates, it acts as a ligand for lanthanide metals, though steric effects from the methyl group may alter binding modes .

2-Methyl-4,5-dicarboxylic Acid Dimethyl Ester-1,2,3-Triazole

  • Structure : Triazole ring with ester groups (vs. imidazole).
  • Synthesis: Synthesized via reflux with H₂SO₄ in methanol, contrasting with the solvent-free 1,3-dipolar cycloaddition used for triazole-imidazole hybrids .
  • Spectroscopy : Distinct IR peaks (e.g., 1736 cm⁻¹ for ester C=O) and MS data ([M⁻] = 198.10) differentiate it from the target compound .

Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate

  • Structure : Propyl substituent at the 2-position (vs. methyl at N-1 in the target compound).
  • Molecular Weight : Higher (254.28 g/mol) due to the propyl group, impacting solubility and reactivity .
  • Hazards : Classified with warnings (H302, H315) for oral toxicity and skin irritation, whereas the target compound lacks explicit hazard data .

Functional and Application-Based Comparison

Coordination Chemistry

  • Target Compound: Potential ligand for metal complexes, though its ester groups may reduce coordination efficiency compared to imidazole-4,5-dicarboxylic acid .
  • Imidazole-4,5-dicarboxylic Acid Derivatives : Widely used in lanthanide complexes for catalysis or luminescence, highlighting the role of free carboxylic acids vs. esters .

Biological Activity

Diethyl 1-Methylimidazole-4,5-dicarboxylate (DEMID) is a compound that has garnered attention in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores the biological activity of DEMID, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered nitrogen-containing imidazole ring with diethyl ester groups at positions 4 and 5, and a methyl group at position 1. This specific substitution pattern imparts unique chemical properties that facilitate various biological interactions. The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The biological activity of DEMID can be attributed to its ability to interact with metal ions and other biological molecules. The imidazole ring is known for its coordination chemistry, allowing it to form complexes with transition metals, which can enhance catalytic properties or biological activity. Additionally, the ester groups in DEMID can undergo hydrolysis, leading to the release of active intermediates that participate in various biochemical pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds related to DEMID exhibit significant biological activities, including antiviral and anticancer properties. For instance:

  • Antiviral Activity : A study highlighted the inhibitory effects of imidazole derivatives against dengue virus (DENV) and yellow fever virus (YFV). Some derivatives demonstrated micromolar inhibitory concentrations, suggesting potential applications in antiviral therapy .
  • Anticancer Activity : Certain imidazole derivatives have shown antiproliferative effects against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves inhibition of key enzymes or pathways critical for cancer cell survival .

Case Study 1: Antiviral Screening

A high-throughput screening assay identified several imidazole derivatives with notable antiviral activity against DENV. Among these, compounds derived from the imidazole-4,5-dicarboxamide scaffold displayed significant potency with EC50 values in the micromolar range. This finding suggests that DEMID and its derivatives could be explored further for their antiviral potential .

Case Study 2: Anticancer Activity

Research has also focused on the antiproliferative effects of imidazole derivatives on HL-60 cells (a human promyelocytic leukemia cell line). These studies revealed that specific substitutions on the imidazole ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DEMID, a comparison with similar compounds is essential:

CompoundStructure CharacteristicsBiological Activity
Diethyl Imidazole-4,5-dicarboxylateLacks methyl group at position 1Limited biological activity
1-Methylimidazole-4,5-dicarboxylic acidContains carboxylic acid groups instead of estersModerate biological activity
1-MethylimidazoleSimpler structure without ester groupsMinimal biological activity

The presence of both ester groups and a methyl group at position 1 in DEMID contributes to its distinct reactivity and potential applications in synthesis and research compared to its analogs.

Q & A

Basic Questions

Q. What are the established synthetic routes for Diethyl 1-Methylimidazole-4,5-dicarboxylate?

  • Answer : Two primary methods are documented:

  • Acid-catalyzed esterification : Reacting imidazole-4,5-dicarboxylic acid with ethanol and concentrated H₂SO₄ under reflux for 48 hours, followed by neutralization and solvent extraction (yield: 85%) .
  • Click chemistry approach : Using diethyl acetylenedicarboxylate and azidomethyl derivatives in a 1:1 molar ratio, stirred for 12 hours, followed by recrystallization from ether-hexane (yield: 75%) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton and carbon environments .
  • Mass Spectrometry (MS) : For molecular weight validation .
  • X-ray crystallography : To resolve crystal packing and bond parameters (e.g., C–O bond lengths: ~1.37–1.43 Å; torsion angles: 108–116°) .

Q. What purification methods are effective for isolating this compound?

  • Answer :

  • Recrystallization : Use ether-hexane mixtures to achieve high-purity crystals .
  • Solvent extraction : Ethyl acetate washes followed by drying with Na₂SO₄ to remove impurities .

Q. How is the reaction progress monitored during synthesis?

  • Answer : Thin-layer chromatography (TLC) with ether/hexane (Rf = 0.23) is used to track reactant consumption .

Q. What solvents are compatible with this compound for further reactions?

  • Answer : Chloroform, ethyl acetate, and ethanol are suitable due to the compound’s solubility profile. Avoid polar aprotic solvents that may induce ester hydrolysis .

Advanced Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

  • Answer : Cross-validate NMR chemical shifts with X-ray-derived bond angles and torsion angles. For example, crystallographic data (e.g., C1–C2 bond length: 1.375 Å) can confirm steric effects observed in NMR splitting patterns .

Q. What strategies improve low yields in esterification reactions?

  • Answer :

  • Catalyst optimization : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions .
  • Stoichiometric adjustments : Use a 10% excess of diethyl acetylenedicarboxylate to drive the reaction to completion .

Q. How can regioselectivity challenges during functionalization be addressed?

  • Answer :

  • Protecting groups : Temporarily block the imidazole nitrogen to direct electrophilic substitution to the 4,5-positions .
  • Metal catalysis : Use Pd-mediated cross-coupling to target specific sites (e.g., Suzuki-Miyaura for aryl groups) .

Q. What computational tools aid in predicting electronic properties?

  • Answer : Density Functional Theory (DFT) models can simulate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, as demonstrated for related dihydropyridine derivatives .

Q. Why do certain cyclization reactions with hydrazine fail, and how can this be mitigated?

  • Answer : Steric hindrance from ester groups may impede nucleophilic attack. Alternatives include:

  • Base-mediated hydrolysis : Convert esters to carboxylates for better reactivity .
  • Microwave-assisted synthesis : Enhance reaction kinetics under controlled thermal conditions .

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